molecular formula C20H32ClNO2 B13764468 4'-(Hexyloxy)-3-piperidinopropiophenone hydrochloride CAS No. 5289-93-0

4'-(Hexyloxy)-3-piperidinopropiophenone hydrochloride

Cat. No.: B13764468
CAS No.: 5289-93-0
M. Wt: 353.9 g/mol
InChI Key: DCHWVEQDWXZLIN-UHFFFAOYSA-N
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Description

4'-(Hexyloxy)-3-piperidinopropiophenone hydrochloride is a synthetic compound featuring a propiophenone backbone substituted with a piperidine ring at the 3-position and a hexyloxy group at the 4'-position of the phenyl ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological studies .

Properties

CAS No.

5289-93-0

Molecular Formula

C20H32ClNO2

Molecular Weight

353.9 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C20H31NO2.ClH/c1-2-3-4-8-17-23-19-11-9-18(10-12-19)20(22)13-16-21-14-6-5-7-15-21;/h9-12H,2-8,13-17H2,1H3;1H

InChI Key

DCHWVEQDWXZLIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4’-(Hexyloxy)-3-piperidinopropiophenone hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s piperidine ring contributes to electronic and steric effects, influencing receptor binding and reactivity in electrophilic aromatic substitution reactions .

Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Biological Activity (if available)
4'-(Hexyloxy)-3-piperidinopropiophenone HCl C₁₉H₂₉NO₂·HCl (estimated) ~343.9 (estimated) 3-piperidine, 4'-hexyloxy High solubility (HCl salt), enhanced lipophilicity Not explicitly reported
3-Piperidinopropiophenone HCl C₁₄H₁₉NO·HCl 253.77 3-piperidine, unsubstituted phenyl Hydrophilic (HCl salt), reactive carbonyl group Used in chemical synthesis; no activity data
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 4-piperidine, 3-methoxyphenyl Smaller substituent (methoxy), moderate lipophilicity Not reported
3-Heptyloxy-4-(4-hexyloxyphenyl)-1,2,4-triazole (5f) C₂₂H₃₄N₃O₂ 380.53 Triazole core, 4-hexyloxyphenyl, 3-heptyloxy High anticonvulsant activity (ED₅₀ = 37.3 mg/kg), low toxicity (PI = 11.3) Potent anticonvulsant, superior to carbamazepine

Detailed Comparisons

Piperidine vs. Triazole Core
  • Triazole Derivatives (e.g., Compound 5f) : The triazole ring in 5f enhances receptor affinity due to its planar structure and hydrogen-bonding capabilities, contributing to its anticonvulsant potency (ED₅₀ = 37.3 mg/kg) and high protective index (PI = 11.3 vs. carbamazepine’s 6.4) .
  • Piperidine Derivatives: Piperidine’s conformational flexibility may improve binding to diverse targets. For example, 3-piperidinopropiophenone HCl’s carbonyl group facilitates electrophilic reactions, enabling derivatization for drug development .
Substituent Effects
  • In 5f, it reduces toxicity (TD₅₀ = 422.5 mg/kg) while maintaining efficacy .
  • Methoxy Group : In 4-(3-methoxyphenyl)piperidine HCl, the smaller methoxy substituent offers moderate electron-donating effects but lower lipophilicity compared to hexyloxy .
Solubility and Pharmacokinetics
  • Hydrochloride salts (e.g., 4'-(Hexyloxy)-3-piperidinopropiophenone HCl and 3-piperidinopropiophenone HCl) exhibit improved aqueous solubility, facilitating in vivo studies .
  • The hexyloxy group’s lipophilicity may balance solubility and bioavailability, a critical consideration for CNS drugs.

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